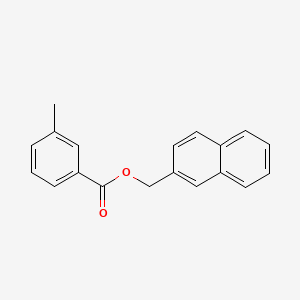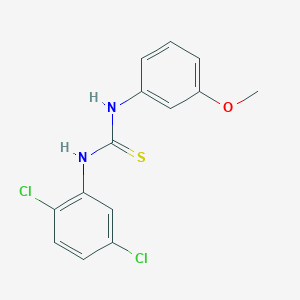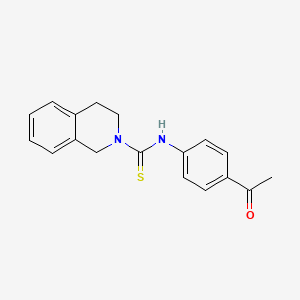
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as ADTC, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of isoquinoline derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exerts its biological effects by modulating the activity of several signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9. In addition, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be obtained. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to have low toxicity, making it a good candidate for further studies. However, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of research is to further investigate the mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This could involve studying the effects of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide on specific signaling pathways and enzymes. Another area of research is to explore the potential therapeutic applications of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This could involve studying the effects of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide on specific diseases, such as cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and improve its solubility in water.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, is a chemical compound that has been extensively studied for its potential therapeutic properties. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. The exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, but it is believed to modulate the activity of several signaling pathways and enzymes. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, including further investigation of its mechanism of action and potential therapeutic applications.
合成方法
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 4-acetylphenylhydrazine with 1,3-diketones, followed by cyclization and thionation. This method has been optimized and improved over the years, resulting in high yields of pure N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
科学研究应用
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential therapeutic properties. Several studies have shown that N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have anti-viral effects against several viruses, including HIV, HCV, and HSV.
属性
IUPAC Name |
N-(4-acetylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)14-6-8-17(9-7-14)19-18(22)20-11-10-15-4-2-3-5-16(15)12-20/h2-9H,10-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIIZPLCLVPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5871314.png)
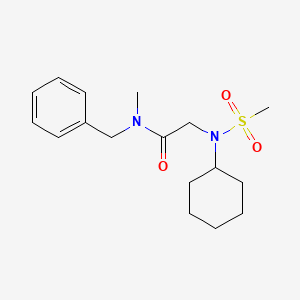
![2-thiophenecarbaldehyde 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5871335.png)
![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5871350.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5871356.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)
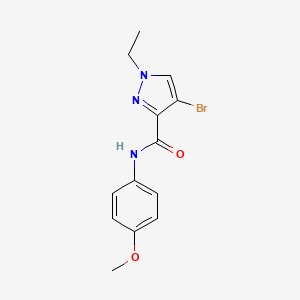
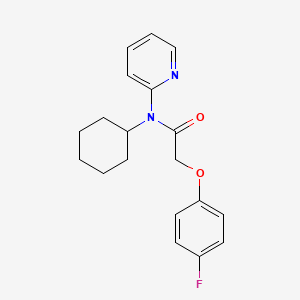
![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)
